2-Bromo-N-isobutyl-3-methylbenzamide
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Overview
Description
2-Bromo-N-isobutyl-3-methylbenzamide is an organic compound characterized by the presence of a bromine atom, an isobutyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-isobutyl-3-methylbenzamide typically involves the bromination of 3-methylbenzamide followed by the introduction of the isobutyl group. One common method includes:
Bromination: 3-Methylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
N-Alkylation: The brominated intermediate is then reacted with isobutylamine under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidation may yield carboxylic acids or other oxidized forms.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-Bromo-N-isobutyl-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological pathways.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 2-Bromo-N-isobutyl-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, particularly those involved in neurotransmission or cellular metabolism.
Comparison with Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
3-Methylbenzamide: Does not contain the bromine atom, leading to reduced reactivity in substitution reactions.
N-isobutylbenzamide: Lacks both the bromine and methyl groups, affecting its overall chemical behavior.
Properties
IUPAC Name |
2-bromo-3-methyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-6-4-5-9(3)11(10)13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJQEVTOHFOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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